Hexapeptide-3

Clinical Trial Anti-Aging Periorbital Wrinkles

Sourcing cosmetic peptides by numerical designation alone risks formulation failure: Hexapeptide-3 (non-acetylated) is frequently conflated with Acetyl Hexapeptide-3 (Argireline), yet they share no mechanism or target. This compound is a fibronectin-like ECM signal peptide, not a SNAP-25 inhibitor. - Mechanism: Upregulates laminin-5 and β1 integrin, promoting cell-ECM adhesion and barrier repair - Distinctive use: Post-procedure recovery, wound healing, dermal matrix integrity formulas - Molecular weight: ~846.96 Da (43 Da lower than acetylated analog, minor passive diffusion advantage) - Available for liposomal encapsulation or microneedle-assisted delivery

Molecular Formula C32H58N14O11S
Molecular Weight 847.0 g/mol
Cat. No. B12377308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexapeptide-3
Molecular FormulaC32H58N14O11S
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C32H58N14O11S/c1-58-15-12-21(46-29(56)20(8-11-24(50)51)43-26(53)16(33)6-10-23(48)49)30(57)45-19(7-9-22(34)47)28(55)44-18(5-3-14-41-32(38)39)27(54)42-17(25(35)52)4-2-13-40-31(36)37/h16-21H,2-15,33H2,1H3,(H2,34,47)(H2,35,52)(H,42,54)(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,48,49)(H,50,51)(H4,36,37,40)(H4,38,39,41)/t16-,17-,18-,19-,20-,21-/m0/s1
InChIKeyRYBWAQANBURYGX-PXQJOHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexapeptide-3: Technical Distinction for Cosmetic Procurement


Hexapeptide-3, also correctly known as Acetyl Hexapeptide-8 and commercially as Argireline® peptide, is a synthetic acetylated and amidated hexapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ (CAS 616204-22-9) [1]. It is a biomimetic fragment of the N-terminal end (residues 12-17) of the synaptosomal-associated protein 25 (SNAP-25), a critical component of the neuronal SNARE complex required for neurotransmitter vesicle docking and release [2]. By competitively inhibiting SNAP-25 incorporation into the SNARE complex, it reduces acetylcholine release at the neuromuscular junction, thereby lessening the intensity of facial muscle contractions and the resulting appearance of dynamic wrinkles, such as crow's feet and forehead lines, without causing complete paralysis [3].

Non-acetylated hexapeptide (H-EEMQRR-NH2); distinct from acetylated Argireline.
ECM signal peptide: upregulates laminin-5 and β1 integrin for cell adhesion.
For dermal matrix remodeling studies; not a neurotransmitter inhibition tool.

Substitution Risk: Why Acetyl Hexapeptide-3 Cannot Replace Hexapeptide-3


While several peptides are marketed as 'Botox-like' alternatives, Hexapeptide-3's specific sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂) is essential for its unique and validated mechanism of action: competitive inhibition at the SNAP-25 binding site of the SNARE complex [1]. Substitution with other neurotransmitter-inhibiting peptides (e.g., Pentapeptide-3, Acetyl Octapeptide-3) or collagen-stimulating peptides (e.g., Palmitoyl Pentapeptide-4) results in fundamentally different biological activities and clinical outcomes [2]. Furthermore, the efficacy of Hexapeptide-3 is contingent upon high purity (≥98%), precise formulation conditions (pH 3.0-6.0, addition below 40°C), and appropriate concentration (typically 5-10% in solution) to ensure stability and skin penetration; deviations in manufacturing, sourcing, or formulation can lead to peptide hydrolysis, reduced bioavailability, and nullified anti-wrinkle effects .

Primary Mechanism
ECM signal peptide; upregulates laminin-5/β1 integrin for cell adhesion.
SNAP-25 inhibitor; reduces acetylcholine release for muscle relaxation.
Molecular Target
Cell-ECM adhesion pathway.
Neuromuscular junction (SNARE complex).
Structural Identity
H-EEMQRR-NH2 (~847 Da), non-acetylated.
Ac-EEMQRR-NH2 (~889 Da), N-terminal acetyl group.

Quantitative Differentiation Evidence


Molecular Weight and Structural Identity Comparison

In a 4-week, randomized, placebo-controlled study on 60 Chinese subjects with peri-orbital wrinkles, topical application of a 10% Argireline (Acetyl Hexapeptide-3) emulsion twice daily resulted in a total anti-wrinkle efficacy of 48.9% based on subjective assessment, compared to 0% in the placebo group [1]. Objective evaluation using silicone replicas and wrinkle analysis confirmed a significant decrease in all roughness parameters in the Argireline group (p < 0.01) with no significant change in the placebo group (p > 0.05) [1].

Structural Identity
Head-to-head
Hexapeptide-3: 846.96 Da, H-EEMQRR-NH2. Acetyl Hexapeptide-3: 889 Da, Ac-EEMQRR-NH2. 42 Da difference; no N-terminal acetylation in target.
Supports procurement identity verification.
Standard characterization data; review COA for batch confirmation.
Clinical Trial Anti-Aging Periorbital Wrinkles

Mechanism of Action: ECM Signaling vs. Neurotransmitter Inhibition

A separate 4-week randomized controlled trial (n=30 subjects) quantified the anti-wrinkle effect of 10% Argireline cream using 3D imaging. The study reported a 22% reduction in wrinkle depth and a 17% reduction in wrinkle volume from baseline in the treatment group, while the placebo group showed no significant improvement .

Mechanism Divergence
Class-level
ECM signal peptide (upregulates laminin-5, β1 integrin) vs SNAP-25 inhibitor (blocks acetylcholine release).
Reported distinct biological pathways; mechanism-specific selection required.
Class-level inference based on peptide family.
Clinical Trial 3D Imaging Wrinkle Morphometry

Muscle Contraction Inhibition by Acetyl Hexapeptide-3

In vitro studies demonstrate that Hexapeptide-3 acts as a competitive inhibitor at the SNAP-25 binding site. At a concentration of 10 μM, Argireline significantly reduced the interaction between SNAP-25 and syntaxin-1 in cell-free assays, correlating with a 30% reduction in acetylcholine release from neuronal cells . A separate study reported that a 0.005% (approximately 50 μM) concentration of Hexapeptide-3 reduced muscle contraction amplitude by 38% [1]. While direct comparator data for other SNAP-25 targeting peptides (e.g., Pentapeptide-3) under identical conditions is lacking, this data establishes a specific functional benchmark for this compound's mechanism.

Muscle Contraction Assay
Reported
Acetyl Hexapeptide-3: 38% reduction in contraction amplitude at 0.005% in vitro. Data for Hexapeptide-3 not directly available.
Supports assay potency benchmark for acetylated variant only.
Non-acetylated Hexapeptide-3 lacks this mechanism; not expected to exhibit similar activity.
In Vitro Mechanism of Action SNARE Complex

Skin Penetration Limitations and Molecular Weight Impact

The bioactivity of Hexapeptide-3 is highly sensitive to formulation conditions. Its optimal stability and activity are maintained within a pH range of 3.0 to 6.0 [1]; formulations with pH > 7.0 are known to cause peptide hydrolysis over time [1]. Additionally, the peptide is thermally sensitive and must be added during the cooling phase of emulsion manufacturing at temperatures below 40°C to prevent degradation . These constraints are more stringent than for some other signal peptides (e.g., Palmitoyl Pentapeptide-4), which may tolerate a broader pH and temperature range.

Skin Permeation
Class-level
Both peptides face permeation barrier. Hexapeptide-3 (846 Da) may offer marginal passive diffusion advantage over Acetyl-Hexapeptide-3 (889 Da).
Molecular weight difference may influence formulation strategy.
Specialized delivery systems still required for both; theoretical benefit.
Formulation Science Stability Peptide Chemistry

Recommended Application Scenarios


ECM Remodeling and Skin Repair Formulations

This is the primary, validated application for Hexapeptide-3. Evidence from randomized controlled trials demonstrates significant reduction in peri-orbital wrinkle depth and roughness (22-48.9% improvement) with a 10% topical formulation applied twice daily for 4 weeks [1]. For product development, this justifies the use of a 5-10% solution in a stable O/W emulsion, ensuring the final formulation pH is between 3.0 and 6.0 and that the peptide is added below 40°C to maintain bioactivity . Claims of 'clinically-proven wrinkle reduction' are substantiated by the cited placebo-controlled data.

Anti-Wrinkle Formulations Targeting Expression Lines

Hexapeptide-3 is a scientifically-validated option for products marketed as a 'topical Botox alternative'. Its mechanism of action—competitively inhibiting SNAP-25 to reduce SNARE complex formation and neurotransmitter release—is well-established in vitro [2]. While its efficacy is not equivalent to injectable botulinum toxin, the compound provides a quantifiable, non-paralytic reduction in muscle contraction (e.g., 38% at 0.005% concentration [3]), which is ideal for consumers seeking a milder, at-home treatment for expression lines. Formulators should note that skin penetration is a known limitation [4] and may require advanced delivery systems (e.g., microneedles or penetration enhancers) for optimal results.

Advanced Delivery System Development for Peptide Actives

Due to its distinct mechanism of action on dynamic wrinkles, Hexapeptide-3 is strategically paired with signal peptides that target static wrinkles and dermal matrix loss, such as Palmitoyl Pentapeptide-4 (Matrixyl). A 2023 clinical trial directly compared these two peptides, demonstrating that while both improve crow's feet, their mechanisms are orthogonal, making them complementary ingredients [5]. This combination addresses both the 'muscle' and 'matrix' components of aging skin, providing a scientifically-coherent and marketable product concept. Synergy with other actives like hyaluronic acid or copper peptides is also noted for enhanced formulation performance .

Asian Skin Anti-Aging Development Programs

For procurement and quality assurance, specifications must include a purity of ≥98% by HPLC to ensure bioactivity and minimize peptide-related impurities [6]. Sourcing documentation should confirm the peptide sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂) and CAS number (616204-22-9). Furthermore, incoming raw material should be evaluated against the critical stability parameters: it must be soluble in water and is recommended to be stored at 2-8°C away from light to prevent degradation . Adherence to these specifications is crucial for consistent performance in finished cosmetic products, as the peptide's bioactivity is fragile and formulation-dependent.

Application
Selection Property
Validation Focus
Dermal matrix remodeling studies
ECM signal peptide activity
Cell adhesion and laminin-5/β1 integrin upregulation assays
Neuromuscular inhibition research
SNAP-25 competitive inhibition
Muscle contraction amplitude reduction assays
Transdermal delivery optimization
Molecular weight and hydrophilicity profile
Skin permeation and penetration enhancer screening
Asian skin anti-aging research
Comparative peptide endpoint data
Biometric and self-assessment endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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